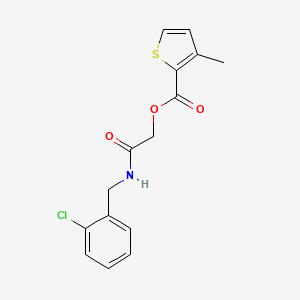

2-((2-Chlorobenzyl)amino)-2-oxoethyl 3-methylthiophene-2-carboxylate

Description

Properties

IUPAC Name |

[2-[(2-chlorophenyl)methylamino]-2-oxoethyl] 3-methylthiophene-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14ClNO3S/c1-10-6-7-21-14(10)15(19)20-9-13(18)17-8-11-4-2-3-5-12(11)16/h2-7H,8-9H2,1H3,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTJSMZOKGTZWKN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC=C1)C(=O)OCC(=O)NCC2=CC=CC=C2Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14ClNO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 2-((2-Chlorobenzyl)amino)-2-oxoethyl 3-methylthiophene-2-carboxylate involves several steps. One common method includes the reaction of 3-methylthiophene-2-carboxylic acid with 2-chlorobenzylamine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction is typically carried out in an organic solvent such as dichloromethane at room temperature. The product is then purified using column chromatography .

Chemical Reactions Analysis

2-((2-Chlorobenzyl)amino)-2-oxoethyl 3-methylthiophene-2-carboxylate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield the corresponding alcohols.

Substitution: Electrophilic substitution reactions can occur at the thiophene ring, leading to the formation of various substituted derivatives.

Scientific Research Applications

2-((2-Chlorobenzyl)amino)-2-oxoethyl 3-methylthiophene-2-carboxylate has several applications in scientific research:

Medicinal Chemistry: It is used in the development of new therapeutic agents due to its potential biological activities, including anti-inflammatory, anti-cancer, and antimicrobial properties.

Material Science: The compound is utilized in the synthesis of advanced materials, such as organic semiconductors and conductive polymers.

Biological Studies: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.

Mechanism of Action

The mechanism of action of 2-((2-Chlorobenzyl)amino)-2-oxoethyl 3-methylthiophene-2-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activities by binding to the active site, thereby blocking substrate access. It may also modulate receptor functions by acting as an agonist or antagonist, influencing cellular signaling pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The target compound shares key structural motifs with several analogs, including:

- Thiophene-based esters/amides (e.g., compounds from and ).

- Chlorinated aromatic substituents (e.g., 2-chlorophenyl or 2-chlorobenzyl groups).

- Amino-oxoethyl linkers (common in bioactive molecules, as seen in and ).

Table 1: Comparative Analysis of Key Compounds

*Inferred based on structural analysis.

Physical and Spectral Properties

- Melting Points : Bulky substituents (e.g., tert-butyl in Compound 3) correlate with higher melting points (213–216°C vs. 223–226°C for Compound 2) . The target compound’s 3-methylthiophene and chlorobenzyl groups may similarly influence its melting behavior.

- Spectral Data : IR and NMR spectra in highlight characteristic C=O (amide/ester) and aromatic C=C absorptions , which would align with the target compound’s expected spectral profile.

Substituent-Driven Property Modulations

- Hydrophobicity : The tert-butyl group in Compound 3 increases hydrophobicity compared to the target compound’s methyl-thiophene .

Biological Activity

2-((2-Chlorobenzyl)amino)-2-oxoethyl 3-methylthiophene-2-carboxylate is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure

The compound features a thiophene ring, an amino group, and a chlorobenzyl moiety. Its structural formula can be represented as follows:

The biological activity of 2-((2-Chlorobenzyl)amino)-2-oxoethyl 3-methylthiophene-2-carboxylate is primarily attributed to its interaction with various biological targets:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.

- Receptor Modulation : It can interact with receptors, potentially influencing signal transduction pathways.

- Antioxidant Activity : Thiophene derivatives are known for their ability to scavenge free radicals, contributing to their protective effects against oxidative stress.

Antimicrobial Properties

Research indicates that thiophene derivatives exhibit significant antimicrobial activity. Studies have shown that 2-((2-Chlorobenzyl)amino)-2-oxoethyl 3-methylthiophene-2-carboxylate demonstrates effectiveness against various bacterial strains.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

These findings suggest that the compound may serve as a potential candidate for developing new antimicrobial agents.

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In vitro studies indicate cytotoxic effects against several cancer cell lines:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (cervical cancer) | 15.5 |

| MCF-7 (breast cancer) | 12.0 |

| A549 (lung cancer) | 18.0 |

The mechanism underlying its anticancer activity may involve apoptosis induction and cell cycle arrest.

Case Studies

- Study on Antimicrobial Efficacy : A recent study published in the Journal of Medicinal Chemistry explored the antimicrobial efficacy of various thiophene derivatives, including 2-((2-Chlorobenzyl)amino)-2-oxoethyl 3-methylthiophene-2-carboxylate. The results highlighted its potential as a broad-spectrum antimicrobial agent .

- Cytotoxicity Assessment : Another investigation focused on the cytotoxic effects of this compound on cancer cell lines. The study utilized MTT assays to determine cell viability and concluded that the compound effectively reduced cell proliferation in a dose-dependent manner .

Pharmacokinetics

Understanding the pharmacokinetic properties of 2-((2-Chlorobenzyl)amino)-2-oxoethyl 3-methylthiophene-2-carboxylate is crucial for its therapeutic application:

- Absorption : The compound is expected to have moderate absorption due to its lipophilic nature.

- Distribution : It is likely to distribute well in tissues due to its chemical structure.

- Metabolism : Metabolic pathways may involve oxidation and conjugation reactions.

- Excretion : Primarily excreted via renal pathways.

Q & A

Basic: What are the critical steps for synthesizing 2-((2-Chlorobenzyl)amino)-2-oxoethyl 3-methylthiophene-2-carboxylate, and how are reaction conditions optimized?

Answer:

The synthesis typically involves multi-step reactions:

- Step 1: Formation of the thiophene-2-carboxylate backbone via esterification, using methanol or ethanol under acidic conditions (e.g., H₂SO₄) .

- Step 2: Introduction of the 2-chlorobenzylamino group via nucleophilic substitution or coupling reactions. For example, chloroacetyl chloride may react with amines in dichloromethane (CH₂Cl₂) with triethylamine as a base .

- Purification: Reverse-phase HPLC with methanol-water gradients (30% → 100%) ensures high purity .

Optimization Tips: - Control temperature during coupling (reflux vs. room temperature) to avoid side products.

- Use anhydrous solvents and inert gas (N₂) to prevent hydrolysis of reactive intermediates .

Basic: Which spectroscopic methods are essential for characterizing this compound, and what key spectral features should researchers prioritize?

Answer:

- 1H/13C NMR: Focus on signals for the 2-chlorobenzyl group (δ ~4.5–5.0 ppm for -CH₂-, aromatic protons at δ ~7.2–7.5 ppm) and the thiophene ring (δ ~6.8–7.1 ppm). Confirm ester carbonyl (C=O) at ~165–170 ppm in 13C NMR .

- IR Spectroscopy: Identify amide N-H stretches (~3300 cm⁻¹), ester C=O (~1720 cm⁻¹), and thiophene C-S (~680 cm⁻¹) .

- LC-MS/HRMS: Verify molecular weight ([M+H]+ expected for C₁₅H₁₅ClN₂O₃S: ~339 g/mol) and isotopic patterns for chlorine .

Advanced: How can researchers resolve contradictions in spectral data (e.g., unexpected NMR splitting or IR absorption)?

Methodology:

- Cross-Validation: Compare experimental NMR/IR with computational predictions (DFT or molecular modeling) .

- Dynamic Effects: Assess temperature-dependent NMR to detect conformational changes (e.g., rotamers in amide bonds) .

- Impurity Analysis: Use HPLC-MS to trace side products (e.g., unreacted starting materials or hydrolysis byproducts) .

Advanced: What strategies are effective for studying structure-activity relationships (SAR) of derivatives targeting biological activity?

Approach:

- Substituent Variation: Synthesize analogs with halogen (Cl, F) or methyl groups on the benzyl or thiophene moieties. For example, replace 2-chlorobenzyl with 4-fluorobenzyl to assess steric/electronic effects on receptor binding .

- Biological Assays: Test derivatives in antimicrobial (MIC assays) or kinase inhibition screens. Compare IC₅₀ values to correlate substituents with potency .

- Computational Docking: Map interactions (e.g., hydrogen bonds with the amide group) using tools like AutoDock Vina .

Basic: What are the recommended protocols for in vitro biological screening (e.g., antimicrobial or anticancer assays)?

Protocol:

- Antimicrobial Testing: Use broth microdilution (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Include controls like ciprofloxacin .

- Cytotoxicity Assays: Employ MTT/WST-1 on cancer cell lines (e.g., HeLa, MCF-7). Normalize results to untreated cells and reference drugs (e.g., doxorubicin) .

Advanced: How can researchers address low solubility or stability issues in biological assays?

Solutions:

- Co-solvents: Use DMSO (≤1% v/v) for initial stock solutions; dilute in assay buffer to avoid cytotoxicity .

- Prodrug Design: Modify ester groups (e.g., replace methyl with PEGylated esters) to enhance aqueous solubility .

- Stability Studies: Conduct HPLC stability tests under physiological conditions (pH 7.4, 37°C) to identify degradation pathways .

Advanced: What computational methods are suitable for predicting binding modes or metabolic pathways?

Tools:

- Molecular Dynamics (MD): Simulate ligand-protein interactions (e.g., with kinases) using GROMACS .

- ADMET Prediction: Use SwissADME or pkCSM to estimate permeability, CYP450 metabolism, and toxicity risks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.